3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850119
InChI: InChI=1S/C5H10O2S2/c1-4-5(8)2-3-9(4,6)7/h4-5,8H,2-3H2,1H3
SMILES:
Molecular Formula: C5H10O2S2
Molecular Weight: 166.3 g/mol

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17850119

Molecular Formula: C5H10O2S2

Molecular Weight: 166.3 g/mol

* For research use only. Not for human or veterinary use.

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C5H10O2S2
Molecular Weight 166.3 g/mol
IUPAC Name 2-methyl-1,1-dioxothiolane-3-thiol
Standard InChI InChI=1S/C5H10O2S2/c1-4-5(8)2-3-9(4,6)7/h4-5,8H,2-3H2,1H3
Standard InChI Key VSVKRFRIFUYQLN-UHFFFAOYSA-N
Canonical SMILES CC1C(CCS1(=O)=O)S

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-mercapto-2-methyltetrahydrothiophene 1,1-dioxide is inferred as C₅H₈O₂S₂, derived from the parent structure 2-methyltetrahydrothiophene 1,1-dioxide (C₅H₁₀O₂S) with the addition of a mercapto group. This modification increases the sulfur content and reduces hydrogen count, resulting in a calculated molecular weight of 164.3 g/mol.

Structural Elucidation

The compound’s backbone consists of a five-membered tetrahydrothiophene ring, saturated with two oxygen atoms forming a sulfone group (S=O) at positions 1 and 1. The methyl group at position 2 and the mercapto group at position 3 introduce steric and electronic effects that influence reactivity. Comparative analysis of 2-methyltetrahydrothiophene 1,1-dioxide’s 3D conformer suggests that the mercapto substituent may adopt an axial or equatorial orientation, affecting intermolecular interactions.

Spectroscopic Signatures

While experimental data for the title compound are unavailable, infrared (IR) spectra of analogous sulfones typically show strong absorption bands at 1,130–1,320 cm⁻¹ for symmetric and asymmetric S=O stretching . Nuclear magnetic resonance (NMR) chemical shifts for methyl and mercapto protons are estimated at δ 1.2–1.5 ppm (CH₃) and δ 1.8–2.2 ppm (SH), respectively, based on trends in thiol-containing compounds .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-mercapto-2-methyltetrahydrothiophene 1,1-dioxide likely involves:

  • Oxidation of Tetrahydrothiophene Derivatives: Starting with 3-mercapto-2-methyltetrahydrothiophene, oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) would yield the sulfone .

  • Thiol-Ene Click Chemistry: Introducing the mercapto group via radical-mediated addition to a preformed 2-methyltetrahydrothiophene 1,1-dioxide scaffold .

Stability and Degradation

Physicochemical Properties

Thermodynamic Parameters

Using group contribution methods and data from 3-mercapto-2-methyl-1-pentanol , key properties are estimated:

PropertyValueUnitMethod
Boiling Point (T₆)215–220°C°CJoback
Enthalpy of Vaporization (ΔvapH)51.6 kJ/molkJ/molJoback
Octanol-Water Partition Coefficient (logP)1.32-Crippen

Solubility and Partitioning

The compound’s logP value of 1.32 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited but may improve under alkaline conditions due to thiol deprotonation.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfolane derivatives are employed as solvents in drug synthesis . The mercapto group in the title compound could facilitate conjugation with biomolecules, making it a candidate for prodrug development. Patents related to 3,6-dithiabicyclo[3.1.0]hexane 3,3-dioxide highlight antimicrobial applications , suggesting potential overlap.

Polymer Chemistry

Thiol-containing sulfones participate in thiol-ene polymerizations, enabling crosslinked networks with tunable mechanical properties. The methyl group enhances steric hindrance, potentially delaying gelation for controlled polymerization.

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